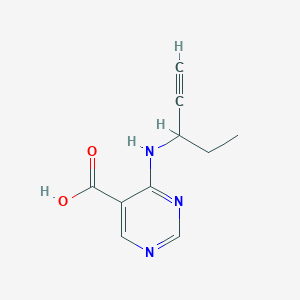
4-(Pent-1-yn-3-ylamino)pyrimidine-5-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid is a heterocyclic organic compound that features a pyrimidine ring substituted with an amino group and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid typically involves the reaction of a pyrimidine derivative with an appropriate amine and alkyne. One common method includes the following steps:
Starting Material: Pyrimidine-5-carboxylic acid.
Amine Addition: The pyrimidine-5-carboxylic acid is reacted with pent-1-yn-3-amine under suitable conditions, often in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Reaction Conditions: The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Additionally, continuous flow reactors might be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially converting the carboxylic acid group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a pyrimidine derivative with additional oxygen-containing functional groups, while reduction could produce an alcohol derivative.
科学的研究の応用
4-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in disease pathways.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new materials and compounds.
Material Science: The unique structural features of this compound make it suitable for incorporation into polymers or other materials with specific properties.
作用機序
The mechanism of action of 4-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds and other interactions with biological molecules, influencing their function and activity.
類似化合物との比較
Similar Compounds
4-Aminopyrimidine-5-carboxylic acid: Similar structure but lacks the pent-1-yn-3-yl group.
4-[(But-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid: Similar structure with a but-1-yn-3-yl group instead of pent-1-yn-3-yl.
4-[(Pent-1-yn-3-yl)amino]pyrimidine-2-carboxylic acid: Similar structure but with the carboxylic acid group at the 2-position.
Uniqueness
The uniqueness of 4-[(Pent-1-yn-3-yl)amino]pyrimidine-5-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules. The presence of the pent-1-yn-3-yl group provides additional sites for chemical modification and potential interactions, making it a versatile compound for various applications.
特性
分子式 |
C10H11N3O2 |
|---|---|
分子量 |
205.21 g/mol |
IUPAC名 |
4-(pent-1-yn-3-ylamino)pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C10H11N3O2/c1-3-7(4-2)13-9-8(10(14)15)5-11-6-12-9/h1,5-7H,4H2,2H3,(H,14,15)(H,11,12,13) |
InChIキー |
CNBAXKQADHNQFB-UHFFFAOYSA-N |
正規SMILES |
CCC(C#C)NC1=NC=NC=C1C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R)-2,3-dihydroxybutanedioic acid;2-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]-6-(4-propan-2-ylphenyl)imidazo[2,1-b][1,3,4]thiadiazole](/img/structure/B13308271.png)
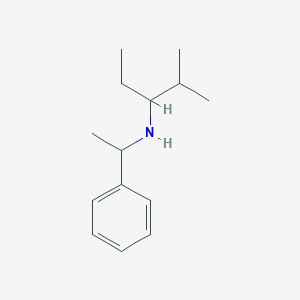
![2,3-Dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B13308283.png)
![7-Amino-5-hydroxypyrazolo[1,5-A]pyrimidine-3-carboxylic acid](/img/structure/B13308291.png)
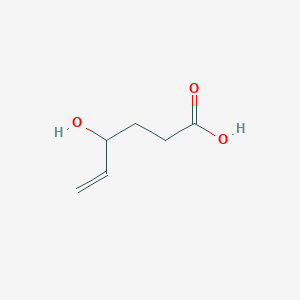
![N-[2-(Cyclopropylamino)ethyl]-N-methylcyclopropanamine](/img/structure/B13308307.png)
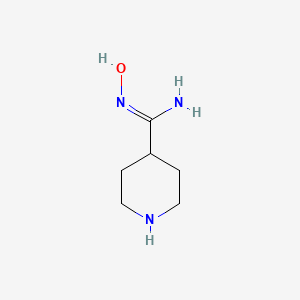
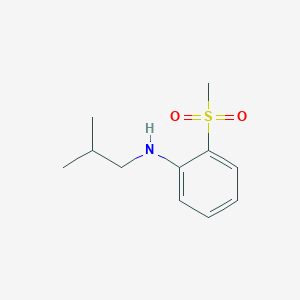
![4-[4-(2-Methoxyethyl)phenyl]-1,3-thiazol-2-amine](/img/structure/B13308321.png)
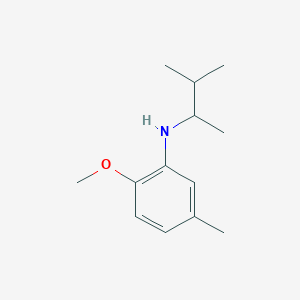
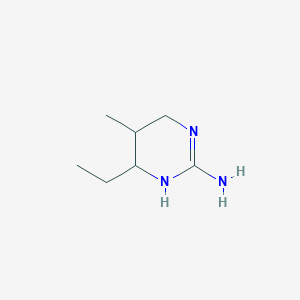
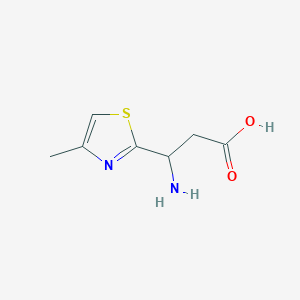
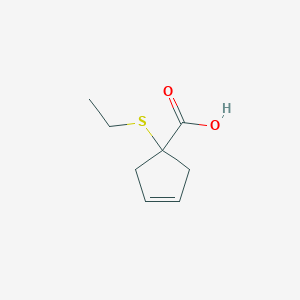
![4-[(1-Propylpiperidin-4-yl)amino]butan-2-ol](/img/structure/B13308354.png)
